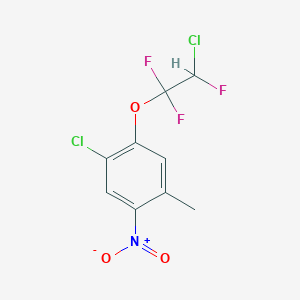
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile, also known as 3-iodo-N-nonafluorooctanoyl nitrile (IFON), is a fluorinated nitrile compound with a unique chemical structure. It is a colorless liquid with a boiling point of 109°C and a melting point of -61°C. IFON has been used in a variety of scientific research applications, including drug development and biochemistry.
Applications De Recherche Scientifique
IFON has been used in a variety of scientific research applications, including drug development and biochemistry. It has been used as a reagent in the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of fluorinated compounds, such as trifluoromethylated compounds and fluorinated drugs. In addition, IFON has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mécanisme D'action
IFON is a fluorinated nitrile compound that has a unique chemical structure. The nitrile group of IFON is capable of forming covalent bonds with other molecules, such as proteins, peptides, and nucleic acids. The fluorine atoms of IFON can also interact with other molecules, forming hydrogen bonds and van der Waals forces. These interactions allow IFON to interact with target molecules and modify their structure and function.
Biochemical and Physiological Effects
IFON has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, IFON has been shown to modulate the activity of proteins, such as G-proteins, and to modulate the activity of cell signaling pathways. It has also been shown to interact with nucleic acids, such as DNA and RNA, and to modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
IFON has several advantages for laboratory experiments. It is a colorless liquid with a boiling point of 109°C and a melting point of -61°C. This makes it easy to store and handle. In addition, IFON is relatively inexpensive and is readily available from chemical suppliers. However, IFON is a relatively toxic compound and should be handled with care.
Orientations Futures
IFON has a variety of potential future applications. It could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of nucleic acids. In addition, IFON could be used to study the effects of drugs on target molecules, as well as to study the effects of drugs on cell signaling pathways. Finally, IFON could be used to develop new drugs or drug delivery systems.
Méthodes De Synthèse
IFON is synthesized from the reaction of 3-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanoic acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is purified by recrystallization. Other methods of synthesis have also been used, such as the reaction of 3-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanoic acid and sodium nitrite in aqueous solution with the addition of acetic acid.
Propriétés
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9IN/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMVRXPTWBYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)











